molecular formula C18H20N5O4+ B1236450 N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline

N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline

Cat. No. B1236450
M. Wt: 370.4 g/mol
InChI Key: WOJYSKMQJAIHRX-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(1-methyl-2-pyridin-1-iumyl)cyclohexylidene]amino]-2,4-dinitroaniline is a C-nitro compound.

Scientific Research Applications

Chemical Rearrangements and Synthesis

  • Nedolya et al. (2002) observed unusual thermal rearrangements in a compound structurally related to N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline, highlighting the compound's potential in synthetic chemistry (Nedolya, Brandsma, & Trofimov, 2002).

Enzyme-linked Immunosorbent Assays

  • Krämer et al. (2008) developed sensitive assays for 2,4-dinitroaniline, a compound related to the target molecule, demonstrating its potential use in environmental monitoring (Krämer, Forster, & Kremmer, 2008).

Ligand Synthesis for Catalytic Reactions

Phosphorogenic Sensors for Biothiols

  • Tso, Liu, and Lo (2017) reported the synthesis of cyclometalated iridium(III) polypyridine complexes containing a 2,4-dinitrophenyl ether moiety, demonstrating the use of the target compound class in developing sensors for biothiols (Tso, Liu, & Lo, 2017).

Molecular and Crystal Structure Analysis

Catalysis in Organic Synthesis

  • Ghorbani‐Vaghei and Amiri (2014) synthesized N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, demonstrating the potential of compounds similar to the target molecule in catalyzing organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).

Screening for Phytotoxicity and Antimitotic Activity

Polymerization Catalysis

Environmental Degradation of Herbicides

  • Ni et al. (2016) characterized a pendimethalin nitroreductase enzyme, relevant to the degradation of dinitroaniline herbicides, suggesting environmental applications for compounds like the target molecule (Ni, Wang, Li, Yao, Dai, He, He, & Hong, 2016).

properties

Product Name

N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline

Molecular Formula

C18H20N5O4+

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C18H20N5O4/c1-21-11-5-4-8-17(21)14-6-2-3-7-15(14)19-20-16-10-9-13(22(24)25)12-18(16)23(26)27/h4-5,8-12,14,20H,2-3,6-7H2,1H3/q+1/b19-15+

InChI Key

WOJYSKMQJAIHRX-XDJHFCHBSA-N

Isomeric SMILES

C[N+]1=CC=CC=C1C\2CCCC/C2=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C[N+]1=CC=CC=C1C2CCCCC2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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